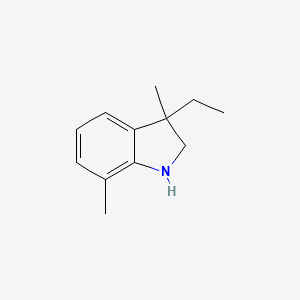
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in both synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aniline with an appropriate ketone can lead to the formation of the indole ring.
Reduction of Indole Derivatives: Another method involves the reduction of 3-Ethyl-3,7-dimethylindole using hydrogenation techniques.
Industrial Production Methods
Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of palladium or platinum catalysts under high pressure and temperature conditions is common.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of fully saturated indoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The indole ring system allows it to bind to multiple receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylindoline
- 2,3-Dihydro-1H-indole
- 3-Ethylindole
Uniqueness
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3-ethyl-3,7-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-7,13H,4,8H2,1-3H3 |
Clave InChI |
DOSZSYXZUFATMF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC2=C(C=CC=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
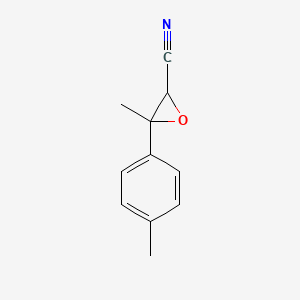
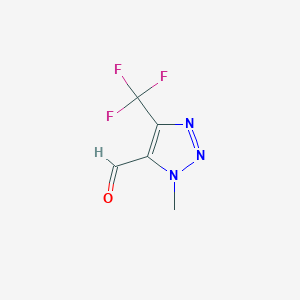
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
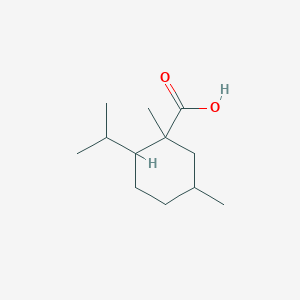
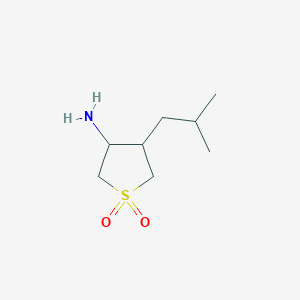
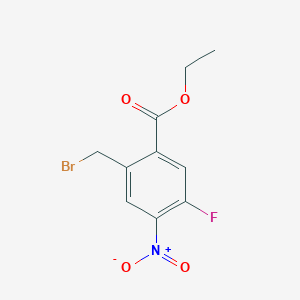
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
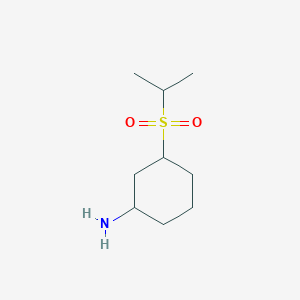
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

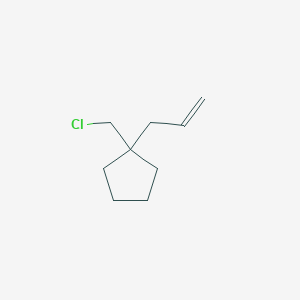
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
